molecular formula C13H18N2O4 B12442310 Methyl 5-(Boc-amino)pyridine-2-acetate

Methyl 5-(Boc-amino)pyridine-2-acetate

Cat. No.: B12442310
M. Wt: 266.29 g/mol
InChI Key: XMJRHMBGDHGZKJ-UHFFFAOYSA-N
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Description

Methyl 5-(Boc-amino)pyridine-2-acetate is a chemical compound with the molecular formula C14H20N2O4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a pyridine ring substituted with a Boc-protected amino group and a methyl ester group, making it a versatile intermediate in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Boc-amino)pyridine-2-acetate typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl (Boc) group. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of reagents such as Boc anhydride and methanol, with catalysts like pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(Boc-amino)pyridine-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-(Boc-amino)pyridine-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(Boc-amino)pyridine-2-acetate involves its role as a precursor in chemical reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule. The pyridine ring can participate in various electrophilic and nucleophilic reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(Boc-amino)pyridine-2-acetate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The Boc protecting group offers selective deprotection, making it a valuable intermediate in multi-step synthesis .

Properties

IUPAC Name

methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-9(14-8-10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRHMBGDHGZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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